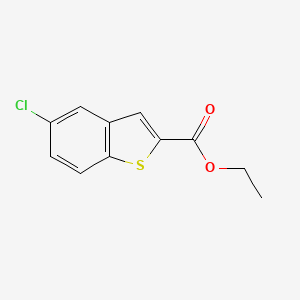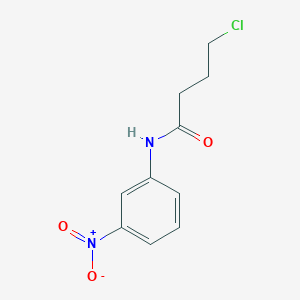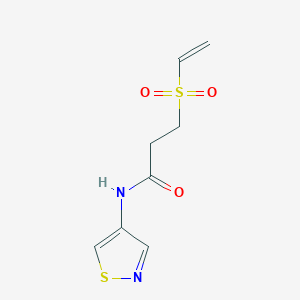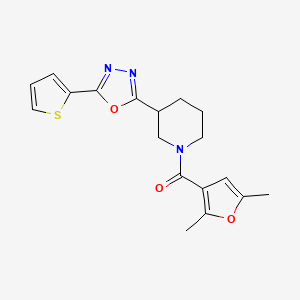
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as DMPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPP is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been found to have promising effects on cognitive function, inflammation, and neurodegenerative diseases.
Mechanism of Action
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a selective agonist of the α7 nAChR, a type of receptor found in the central and peripheral nervous systems. Activation of the α7 nAChR has been linked to improved cognitive function, anti-inflammatory effects, and neuroprotection. 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride binds to the α7 nAChR and activates it, leading to downstream signaling events that result in the observed effects.
Biochemical and Physiological Effects:
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been found to have a range of biochemical and physiological effects, including improved cognitive function, anti-inflammatory effects, and neuroprotection. In animal models of Alzheimer's disease and schizophrenia, 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to improve memory and cognitive function. In models of inflammation, 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been found to reduce levels of pro-inflammatory cytokines and to have anti-inflammatory effects. In models of neurodegenerative diseases, 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been found to have neuroprotective effects and to reduce neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride in lab experiments is its selectivity for the α7 nAChR, which allows for specific targeting of this receptor. Additionally, 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been extensively studied and characterized, making it a reliable tool compound for studying the function of the α7 nAChR. However, one limitation of using 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is its potential toxicity at high doses, which must be taken into account when designing experiments.
Future Directions
There are many potential future directions for research on 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride. One area of interest is the development of new drugs targeting the α7 nAChR, using 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride as a tool compound. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride on cognitive function, inflammation, and neurodegenerative diseases. Finally, there is potential for the use of 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride in the treatment of autoimmune diseases, although more research is needed to fully explore this possibility.
Synthesis Methods
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenol with 2-methylpiperidine, followed by the addition of propylene oxide and subsequent hydrochloric acid treatment to yield the final product.
Scientific Research Applications
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and drug discovery. In neuroscience, 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been found to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In immunology, 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to have anti-inflammatory effects and may have potential in the treatment of autoimmune diseases. In drug discovery, 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been used as a tool compound to study the function of the α7 nAChR and to develop new drugs targeting this receptor.
properties
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-13-7-8-17(14(2)10-13)20-12-16(19)11-18-9-5-4-6-15(18)3;/h7-8,10,15-16,19H,4-6,9,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMGQEMJCTVXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=C(C=C(C=C2)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(3,4-Dimethoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B2804283.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2804284.png)
![2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2804286.png)


![N-[3-(2,3-Dihydroindole-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2804290.png)
![2-[(2-Chloroacetyl)amino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2804291.png)
![N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide](/img/structure/B2804293.png)

![2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2804295.png)